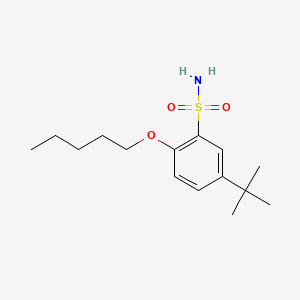
E-2-Chloro-3-(2-nitro)vinylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-2-Chloro-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C11H7ClN2O2 and a molecular weight of 234.64 g/mol . It is characterized by the presence of a quinoline ring substituted with a chloro group at the 2-position and a nitrovinyl group at the 3-position. This compound is primarily used for research purposes and has been cited in scientific literature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloroquinoline with nitroethylene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
E-2-Chloro-3-(2-nitro)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form various nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
E-2-Chloro-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of E-2-Chloro-3-(2-nitro)vinylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
Reactive Oxygen Species (ROS) Generation: The nitro group can generate reactive oxygen species, leading to oxidative stress and cell damage.
Comparaison Avec Des Composés Similaires
E-2-Chloro-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
2-Chloroquinoline: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the chloro group, which affects its reactivity and biological activity.
2-Chloro-3-(2-amino)vinylquinoline: The amino group provides different chemical and biological properties compared to the nitro group.
This compound is unique due to the presence of both chloro and nitrovinyl groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
182050-12-0 |
|---|---|
Formule moléculaire |
C11H8ClN2O2 |
Poids moléculaire |
0 |
Synonymes |
E-2-CHLORO-3-(2-NITRO)VINYLQUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








